4-Methyl-6-phenoxypyridin-3-amine is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders and cancer treatment. This compound features a pyridine core substituted with a methyl group and a phenoxy group, which contributes to its biological activity. The exploration of this compound encompasses its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and various applications in scientific research.
4-Methyl-6-phenoxypyridin-3-amine can be classified as an aromatic amine and a pyridine derivative. It is often studied within the realm of medicinal chemistry due to its potential as a pharmacological agent. The compound is synthesized through various organic chemistry methods, which are documented in scientific literature focusing on drug discovery and development.
The synthesis of 4-Methyl-6-phenoxypyridin-3-amine typically involves multi-step organic reactions. A common approach includes starting from commercially available pyridine derivatives, which undergo several transformations such as halogenation, nucleophilic substitution, and reduction processes.
These methods are detailed in studies focusing on related pyridine derivatives and their biological activities .
The specific reaction conditions, such as temperature, solvent choice (e.g., dimethylformamide), and catalysts (e.g., cesium carbonate), are critical for optimizing yields and purities of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm the structure of synthesized compounds .
The molecular structure of 4-Methyl-6-phenoxypyridin-3-amine consists of a pyridine ring substituted at the 3-position with an amino group and at the 6-position with a phenoxy group. The methyl group is located at the 4-position of the pyridine ring.
The molecular formula for 4-Methyl-6-phenoxypyridin-3-amine is CHNO. Its molecular weight is approximately 200.24 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using NMR and infrared spectroscopy to determine functional groups and confirm structural integrity .
4-Methyl-6-phenoxypyridin-3-amine can participate in various chemical reactions typical for aromatic amines:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 4-Methyl-6-phenoxypyridin-3-amine primarily involves its interaction with specific biological targets such as enzymes or receptors relevant to metabolic pathways or cancer progression. For instance, it has been investigated for its role as a potential modulator of peroxisome proliferator-activated receptors (PPARs), which play critical roles in glucose metabolism and lipid homeostasis.
Studies indicate that derivatives of this compound may exhibit varying degrees of agonistic activity on PPAR gamma, influencing adipogenesis and insulin sensitivity . Additionally, its anticancer properties may stem from its ability to inhibit specific kinases involved in cell proliferation .
4-Methyl-6-phenoxypyridin-3-amine is typically characterized by:
The compound displays stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations typical for amine-containing compounds .
4-Methyl-6-phenoxypyridin-3-amine has potential applications in:
Research continues into optimizing this compound's efficacy and safety profiles for clinical applications .
4-Methyl-6-phenoxypyridin-3-amine represents a strategically substituted pyridine derivative, classified under the broader category of aminopyridines. Its systematic IUPAC name directly reflects its molecular architecture: a pyridine ring substituted at the 3-position with an amino group (–NH₂), at the 4-position with a methyl group (–CH₃), and at the 6-position with a phenoxy group (–OPh). This compound belongs to the family of di-substituted aminopyridines, characterized by the presence of an electron-donating amine group adjacent to heteroatom substitutions. Key identifiers include:
The core structure consists of a six-membered pyridine ring (a basic heteroaromatic system with one nitrogen atom), making it a pivotal scaffold in medicinal chemistry due to its isosteric relationship with benzene and enhanced hydrogen-bonding capabilities. The phenoxy ether linkage (–O–C₆H₅) at C6 and the methyl group at C4 introduce steric and electronic modulation, while the amine at C3 acts as both a hydrogen bond donor and acceptor. This positioning creates a push-pull electronic effect influencing electron density across the ring [1] [3].
Table 1: Nomenclature and Identifiers of 4-Methyl-6-phenoxypyridin-3-amine
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 4-Methyl-6-phenoxypyridin-3-amine | Fluorochem UK |
CAS Number | 1501708-26-4 | [1] |
Alternate CAS (Salt) | 1181458-67-2 (dihydrochloride) | BLD Pharm |
Molecular Formula | C₁₂H₁₂N₂O | [1] |
SMILES | Cc1cc(Oc2ccccc2)ncc1N | [1] |
MDL Number | MFCD21815265 | [1] |
The development of pyridine-phenoxyamine scaffolds stems from foundational work on aminopyridines as bioactive cores. Early aminopyridine derivatives demonstrated utility as kinase inhibitors, antimicrobials, and anti-inflammatory agents, leveraging the nitrogen's ability to form critical binding interactions. The integration of the phenoxy moiety emerged as a strategic innovation to enhance lipophilicity, membrane permeability, and π-stacking interactions with biological targets, particularly enzymes and receptors featuring hydrophobic pockets.
Significant evolution occurred with the exploration of 6-phenoxypyridin-3-amine (C₁₁H₁₀N₂O, CID 212856) as a core pharmacophore [3]. Researchers recognized that substitutions on this core could dramatically alter pharmacological profiles. For instance, the introduction of a methyl group at the C4 position (yielding 4-methyl-6-phenoxypyridin-3-amine) was driven by structure-activity relationship (SAR) studies aiming to optimize steric fit and electron distribution within target binding sites. This modification proved critical in metabolic stability and target affinity, as seen in analogs targeting PPARγ for diabetes [2].
The scaffold's versatility is highlighted by its role in synthesizing complex drug candidates. A prime example is the synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives. Here, 4-methyl-6-phenoxypyridin-3-amine-like intermediates serve as precursors where the C3 amine facilitates crucial coupling reactions (e.g., sulfonylation) to generate libraries targeting insulin resistance [2]. Synthetic routes often involve:
Table 2: Evolution of Pyridine-Phenoxyamine Scaffolds in Drug Discovery
Scaffold Generation | Key Structural Features | Therapeutic Target/Application | Advancement Rationale |
---|---|---|---|
Early Aminopyridines | Unsubstituted or mono-substituted | Kinases, Antibacterials | Basic heterocyclic bioavailability |
6-Phenoxypyridin-3-amine | Phenoxy at C6, Amine at C3 | Kinase inhibition, CNS agents | Enhanced lipophilicity & π-stacking |
4-Methyl-6-phenoxypyridin-3-amine | Methyl at C4, Phenoxy at C6, Amine at C3 | PPARγ modulation, Intermediate synthesis | Steric shielding, Metabolic stability, Electronic tuning |
Complex Derivatives (e.g., N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide) | Piperazine linkers, Sulfonamide caps | Insulin sensitizers, Antidiabetic agents | Target specificity & Pharmacokinetics |
The bioactivity of 4-methyl-6-phenoxypyridin-3-amine is profoundly governed by the synergistic interplay between its C4 methyl and C6 phenoxy substituents. Their meta relationship relative to the C3 amine creates distinct electronic and steric environments dictating molecular interactions:
Steric Effects & Conformational Stability: The methyl group at C4 introduces torsional constraints, restricting rotation around the C4-C3 bond. This promotes a semi-planar conformation where the phenoxy group at C6 is oriented perpendicularly to the pyridine plane. This conformation minimizes steric clash while optimizing exposure of the C3 amine for hydrogen bonding. Computational models indicate the methyl group occupies a hydrophobic niche in enzyme pockets, enhancing binding affinity through van der Waals contacts [2] [8].
Electronic Modulation: The methyl group (+I effect) donates electron density to the pyridine ring, slightly elevating the electron density at C3. This increases the nucleophilicity of the C3 amine, strengthening hydrogen-bond donation to catalytic residues (e.g., Ser289, His323 in PPARγ) [2]. Simultaneously, the phenoxy group exerts a moderate –I effect via oxygen, creating a subtle electron deficiency at C5/C6. This push-pull dynamic fine-tunes the compound's dipole moment, impacting solubility and membrane permeation. LogP values (~2.5 predicted) suggest moderate lipophilicity, ideal for cellular uptake [1] [4].
Synergy in Biological Activity: SAR studies on closely related pyridin-3-amine derivatives demonstrate that the C4 methyl/C6 phenoxy combination maximizes bioactivity. For instance, analogs lacking the C4 methyl show reduced adipogenic activity (e.g., 67% Emax vs 90% for methylated analog in PPARγ assays) and weaker PPARγ transactivation [2]. The methyl group likely shields the C3 amine from oxidative metabolism, enhancing metabolic stability compared to unsubstituted analogs. Furthermore, the phenoxy group's aryl ring enables π-π stacking within hydrophobic domains of targets like PPARγ, akin to interactions seen with dichlorobenzene in INT131 ligands [2].
Table 3: Impact of Substituent Modifications on Pyridin-3-amine Bioactivity
Compound / R-group | Adipogenesis (Emax %) | PPARγ Agonism (Emax %) | Key SAR Insight |
---|---|---|---|
4-Methyl-6-phenoxypyridin-3-amine core (Analogous to R=H in intermediates) | ~90 (Estimated) | ~36 (Estimated) | Foundational scaffold for potent derivatives |
2,4-Dichlorobenzene derivative [2] | 90 | 36.4 | Halogens enhance hydrophobic binding & potency |
3,4-Dimethoxybenzene derivative [2] | 67 | 9.12 | Polar groups reduce potency despite similar size |
Unsubstituted 6-phenoxypyridin-3-amine [3] | N/A | N/A | Lower metabolic stability predicted |
4-(Trifluoromethoxy)benzene derivative [2] | 89 | 26.8 | Electron-withdrawing groups maintain activity |
This precise substituent positioning underscores the scaffold’s value in drug design. Its role as an intermediate in synthesizing N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives highlights its versatility—retaining the core while enabling diversification at the amine for targeting specific pathologies like insulin resistance without classical TZD side effects [2].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8